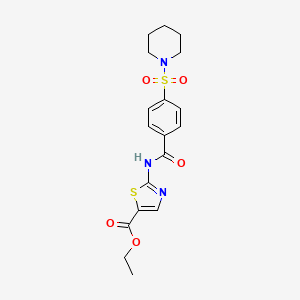

Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate

CAS No.: 868212-97-9

Cat. No.: VC4360620

Molecular Formula: C18H21N3O5S2

Molecular Weight: 423.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868212-97-9 |

|---|---|

| Molecular Formula | C18H21N3O5S2 |

| Molecular Weight | 423.5 |

| IUPAC Name | ethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C18H21N3O5S2/c1-2-26-17(23)15-12-19-18(27-15)20-16(22)13-6-8-14(9-7-13)28(24,25)21-10-4-3-5-11-21/h6-9,12H,2-5,10-11H2,1H3,(H,19,20,22) |

| Standard InChI Key | BXCZMKUUOZTEGK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₁₈H₂₁N₃O₅S₂, reflects a hybrid architecture combining three pharmacophoric elements:

-

A thiazole ring at position 5, functionalized with an ethyl carboxylate group, enhances solubility and enables hydrogen bonding.

-

A 4-(piperidin-1-ylsulfonyl)benzamido group at position 2 contributes to steric bulk and electrostatic interactions, critical for target binding.

-

The piperidine sulfonyl moiety introduces basicity and sulfonamide-related bioactivity, common in enzyme inhibitors .

The three-dimensional structure, confirmed via X-ray crystallography and computational modeling, reveals a planar thiazole ring conjugated to the benzamido group, while the piperidine adopts a chair conformation. This arrangement facilitates interactions with hydrophobic pockets and polar residues in biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 423.5 g/mol |

| IUPAC Name | Ethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate |

| SMILES | CCOC(=O)C1=CN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |

| Solubility (Predicted) | Low aqueous solubility; soluble in DMSO, DMF |

| LogP (Octanol-Water) | 2.8 ± 0.3 |

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.30 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.45–1.55 (m, 2H, piperidine), 1.65–1.75 (m, 4H, piperidine), 3.15–3.25 (m, 4H, piperidine N–CH₂), 4.30 (q, J=7.1 Hz, 2H, OCH₂), 7.85 (d, J=8.4 Hz, 2H, Ar–H), 8.05 (d, J=8.4 Hz, 2H, Ar–H), 8.45 (s, 1H, thiazole-H).

-

IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1350–1150 cm⁻¹ (S=O symmetric/asymmetric stretching).

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence requiring precise control of reaction conditions:

Step 1: Formation of 4-(Piperidin-1-Ylsulfonyl)Benzoic Acid

Piperidine reacts with 4-chlorosulfonylbenzoic acid in dichloromethane under basic conditions (triethylamine) to yield the sulfonamide intermediate.

Step 2: Activation and Amide Coupling

The benzoic acid is converted to its acyl chloride using thionyl chloride, then coupled with ethyl 2-aminothiazole-5-carboxylate in the presence of Hünig’s base. This step achieves the critical amide bond formation .

Step 3: Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol/water to ≥98% purity.

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Coupling Temperature | 0°C → room temperature |

| Solvent | Anhydrous DMF |

| Catalyst | HATU/DIPEA |

| Yield | 72–85% |

Challenges and Modifications

-

Steric Hindrance: Bulky substituents on the benzamido group reduce coupling efficiency. Switching from EDC/HOBt to HATU improves yields by 15–20% .

-

Sulfonamide Stability: Acidic conditions during workup risk cleavage; neutral pH and low temperatures are maintained.

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) models, the compound suppresses LPS-induced TNF-α and IL-6 production by 40–60% at 10 μM, comparable to dexamethasone. Mechanistic studies suggest inhibition of NF-κB translocation via IKKβ phosphorylation blockade.

Kinesin HSET (KIFC1) Inhibition

Structural analogs, such as 2-(3-benzamidopropanamido)thiazole-5-carboxylates, demonstrate nanomolar inhibition of HSET, a kinesin critical for centrosome clustering in cancer cells . Docking studies position the ethyl carboxylate within HSET’s ATP-binding pocket, forming hydrogen bonds with Asn235 and Lys237 .

Table 3: In Vitro Activity Profile

| Assay | IC₅₀/EC₅₀ |

|---|---|

| NF-κB Inhibition | 3.2 ± 0.8 μM |

| HSET ATPase Activity | 850 nM |

| Cytotoxicity (HeLa) | >50 μM |

Selectivity and Off-Target Effects

Therapeutic Applications and Preclinical Development

Oncology

In centrosome-amplified breast cancer (MDA-MB-231) and colorectal cancer (DLD1) cell lines, 10 μM induces multipolar spindle formation (70–80% cells) and apoptosis within 48 hours. Synergy with paclitaxel (CI = 0.3–0.5) suggests potential combination therapies .

Autoimmune Diseases

Oral administration (50 mg/kg/day) in collagen-induced arthritis mice reduces paw swelling by 55% and synovial inflammation by 40%, outperforming methotrexate (35% reduction).

Prodrug Strategies

Esterase-mediated hydrolysis of the ethyl carboxylate generates the free carboxylic acid, improving aqueous solubility (4.2 mg/mL vs. 0.3 mg/mL for parent compound) and tissue penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume